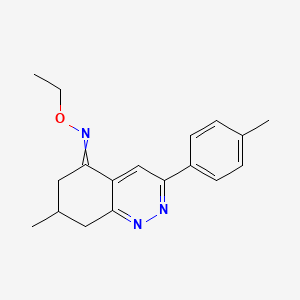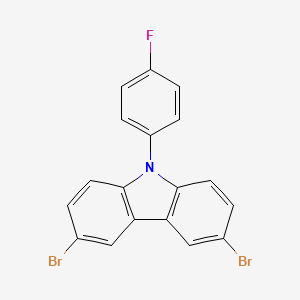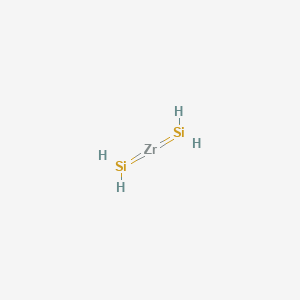
Disilylidenezirconium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disilylidenezirconium is an organometallic compound that features a zirconium atom bonded to two silicon atoms through double bonds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of disilylidenezirconium typically involves the reaction of zirconium tetrachloride with disilane in the presence of a reducing agent. One common method includes the use of sodium amalgam as the reducing agent under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: While the industrial production of this compound is not as widespread as other organometallic compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Disilylidenezirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and silicon dioxide.
Reduction: It can be reduced further to form zirconium metal and silicon.
Substitution: this compound can participate in substitution reactions where the silicon atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or lithium aluminum hydride can serve as reducing agents.
Substitution: Halogenated compounds or organolithium reagents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Zirconium dioxide and silicon dioxide.
Reduction: Zirconium metal and silicon.
Substitution: Various organozirconium compounds depending on the substituents used.
科学研究应用
Disilylidenezirconium has found applications in several scientific research areas:
Chemistry: It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organometallic compounds.
Biology: Research is ongoing to explore its potential as a biocompatible material for medical implants.
Medicine: Its unique properties are being investigated for use in drug delivery systems.
Industry: this compound is used in the production of advanced materials with specific electronic and mechanical properties.
作用机制
The mechanism by which disilylidenezirconium exerts its effects involves the interaction of the zirconium center with various substrates. The zirconium atom acts as a Lewis acid, facilitating the activation of substrates through coordination. This activation allows for subsequent chemical transformations, such as polymerization or substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
相似化合物的比较
Zirconocene dichloride: Another organozirconium compound used in catalysis.
Zirconium tetrachloride: A precursor for various zirconium-based compounds.
Disilane: A silicon-based compound used in the synthesis of disilylidenezirconium.
Uniqueness: this compound is unique due to its double-bonded silicon-zirconium structure, which imparts distinct reactivity and stability compared to other zirconium compounds. This unique bonding arrangement allows for specific applications in catalysis and material science that are not achievable with other similar compounds.
属性
分子式 |
H4Si2Zr |
|---|---|
分子量 |
151.43 g/mol |
IUPAC 名称 |
disilylidenezirconium |
InChI |
InChI=1S/2H2Si.Zr/h2*1H2; |
InChI 键 |
ZSONHIWWHDAZQO-UHFFFAOYSA-N |
规范 SMILES |
[SiH2]=[Zr]=[SiH2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


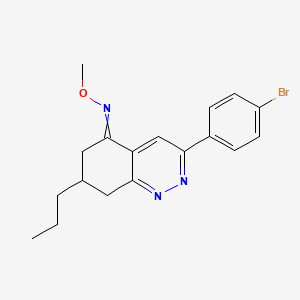
![6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B12506719.png)
![2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol](/img/structure/B12506730.png)
![1-acetyl-1-hydroxy-5,9a,11a-trimethyl-2H,3H,3aH,3bH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B12506734.png)

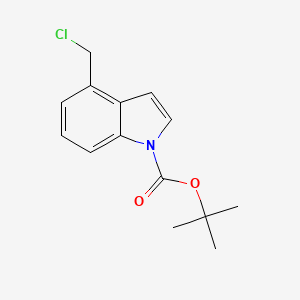
![ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B12506760.png)
![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)
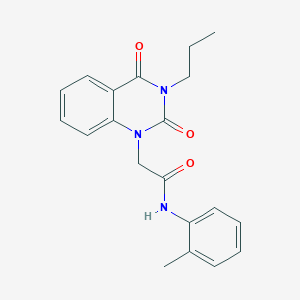
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)
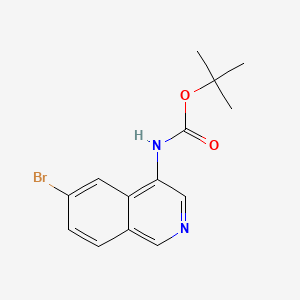
![Ethyl 1-(1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B12506779.png)
